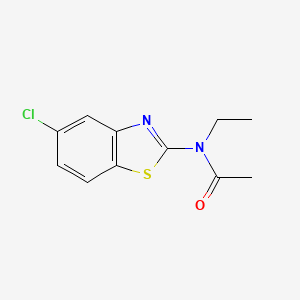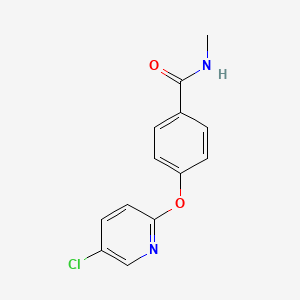![molecular formula C15H23ClN2O B7629557 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride](/img/structure/B7629557.png)
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone hydrochloride, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a synthetic drug that acts as a potent stimulant and has been found to be highly addictive. The drug has been banned in many countries due to its potential for abuse and addiction.
Wirkmechanismus
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the drug's stimulant effects, including increased energy, alertness, and euphoria. This compound has also been found to have some affinity for the serotonin transporter, although its effects on serotonin levels in the brain are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. The drug has been shown to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to the extremities. This compound has also been found to have some neurotoxic effects, particularly on dopamine neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has been used in a number of laboratory experiments to study its effects on the brain and behavior. One advantage of using this compound in these experiments is that it has a similar mechanism of action to other drugs in the cathinone class, such as cocaine and amphetamines. This allows researchers to compare the effects of different drugs on the brain and behavior. However, one limitation of using this compound in laboratory experiments is that it is a highly addictive drug that can be difficult to control in animal studies.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride. One area of interest is the drug's potential for treating certain psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Studies have shown that this compound has some efficacy in treating these disorders, although more research is needed to fully understand its potential. Another area of interest is the drug's potential for abuse and addiction, and how to develop effective treatments for individuals who become addicted to the drug. Finally, further research is needed to fully understand the neurotoxic effects of this compound on the brain, and how these effects can be mitigated or prevented.
Synthesemethoden
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride can be synthesized through a number of different methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and paraformaldehyde. The resulting product is then purified through a series of chemical reactions and crystallization steps to yield this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride has been the subject of extensive scientific research due to its potential for abuse and addiction. Studies have shown that the drug acts as a potent stimulant and has a similar mechanism of action to other drugs in the cathinone class, such as cocaine and amphetamines. This compound has been found to increase dopamine and norepinephrine levels in the brain, leading to feelings of euphoria and increased energy.
Eigenschaften
IUPAC Name |
1-[2-(aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-5-4-6-13(9-12)10-15(18)17-8-3-2-7-14(17)11-16;/h4-6,9,14H,2-3,7-8,10-11,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMMBFRSHSPGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)


![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)

![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7629567.png)

